
5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C6H4BrN3OS and its molecular weight is 246.09 g/mol. The purity is usually 95%.
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Mechanism of Action
- Specifically, the compound may interact with proteins involved in DNA repair, such as those participating in base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR) .
- Interestingly, cancer-specific DNA repair defects offer novel therapeutic opportunities. Most cancer cells are likely to have some aspect of DNA repair deficiency, making them susceptible to targeted therapies .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Biological Activity
5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on a review of the current literature.
Synthesis Methods
The synthesis of this compound typically involves the reaction of thienyl derivatives with hydrazine and various acid derivatives. The following general method has been reported:
- Starting Materials : 4-bromo-2-thiophenecarboxylic acid and hydrazine hydrate.
- Reagents : Use of phosphorus oxychloride or iodine as catalysts.
- Procedure : The reaction mixture is stirred at room temperature for a specified duration (often 48 hours), followed by purification through recrystallization.
This method yields the desired oxadiazole derivative with moderate to high efficiency (50–75%) .
Biological Activities
This compound exhibits a range of biological activities that are summarized below:
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety possess significant antimicrobial properties. In vitro tests against various bacterial strains showed that this compound exhibited notable activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .
Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 25 (Ciprofloxacin) |
Escherichia coli | 20 | 20 (Ampicillin) |
Pseudomonas aeruginosa | 30 | 15 (Ciprofloxacin) |
Anticancer Activity
The compound has also shown promising anticancer effects in preliminary studies. It was tested against several cancer cell lines, demonstrating significant cytotoxicity and inducing apoptosis in pancreatic cancer cells .
Cell Line | IC50 (µM) |
---|---|
PANC-1 | 12.5 |
HeLa | 15.0 |
MCF7 | 18.0 |
Enzyme Inhibition
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its enzyme inhibitory effects. It showed significant inhibition of cholinesterase enzymes, which are crucial in neurodegenerative diseases .
The biological activity of this compound is believed to be mediated through various mechanisms:
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and inhibition of cell proliferation signals.
- Enzyme Inhibition : Competitive inhibition at the active sites of target enzymes.
Case Studies
Several case studies have highlighted the effectiveness of oxadiazole derivatives in treating infections and cancer:
-
Case Study on Antimicrobial Efficacy :
- A study involving patients with bacterial infections showed a marked improvement when treated with oxadiazole derivatives, including this compound.
-
Case Study on Cancer Treatment :
- In vitro tests on pancreatic cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers.
Scientific Research Applications
Biological Applications
The compound has shown promise in several biological applications:
Antimicrobial Activity:
Research indicates that 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have reported its effectiveness against Escherichia coli and Staphylococcus aureus, demonstrating its potential as a lead compound for antibiotic development .
Anticancer Properties:
The compound is under investigation for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes and disruption of cellular processes .
Agricultural Applications
This compound has also been explored for its insecticidal properties. Research indicates that derivatives of oxadiazoles can act as effective insecticides against pests like Plutella xylostella (diamondback moth), which poses a significant threat to crops .
Table 1: Insecticidal Activity Against Plutella xylostella
Compound | Concentration (μg/mL) | Mortality (%) |
---|---|---|
This compound | 4 | 57.14 |
Chlorantraniliprole | 4 | 80.00 |
Material Science Applications
In addition to biological applications, this compound is being investigated for use in organic electronics and materials science. Its unique electronic properties make it suitable for developing organic semiconductors and photovoltaic materials .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial activity of various oxadiazole derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency.
Case Study 2: Insecticidal Activity
Research conducted at Nanjing Tech University assessed the larvicidal activity of oxadiazole derivatives against Plutella xylostella. The study highlighted the importance of substituent groups on the thiophene ring in enhancing insecticidal efficacy.
Properties
IUPAC Name |
5-(4-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3OS/c7-3-1-4(12-2-3)5-9-10-6(8)11-5/h1-2H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEMOACMKHGEIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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